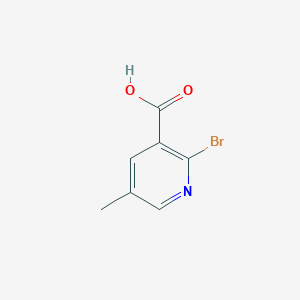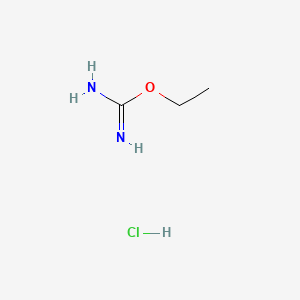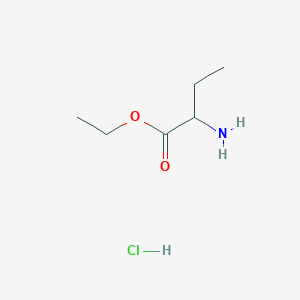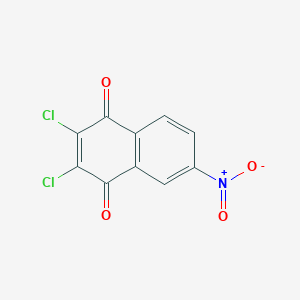
2-Bromo-5-methylnicotinic acid
Descripción general
Descripción
2-Bromo-5-methylnicotinic acid is a chemical compound that belongs to the class of pyridine derivatives . It has a molecular formula of C7H6BrNO2 and a molecular weight of 216.03 .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylnicotinic acid involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. It has been used as a precursor in the synthesis of key intermediates and novel pyridine derivatives.Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylnicotinic acid consists of a pyridine ring with a bromine atom at the 2nd position and a methyl group at the 5th position .Physical And Chemical Properties Analysis
2-Bromo-5-methylnicotinic acid has a molecular weight of 216.03 and a molecular formula of C7H6BrNO2 . It is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis Applications
- Electrocatalytic Carboxylation : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid was investigated, showcasing a method to synthesize aminonicotinic acid derivatives from 2-bromo-5-methylnicotinic acid precursors (Feng et al., 2010).
Synthesis of Intermediates and Derivatives
Synthesis of Key Intermediates : 5-Methyl-3-(bromomethyl)pyridine, an intermediate for rupatadine, was synthesized using 5-methylnicotinic acid, demonstrating its role as a precursor in pharmaceutical synthesis (Guo, Lu, & Wang, 2015).
Production of Novel Pyridine Derivatives : The study by Ahmad et al. (2017) involved the synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine, derived from 2-bromo-5-methylnicotinic acid, for potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).
Biotechnological Applications
- Microbial Production of Hydroxylated Derivatives : A study by Tinschert et al. (2000) explored the microbial production of hydroxylated heterocyclic carboxylic acid derivatives, including those from 2-bromo-5-methylnicotinic acid, showcasing its role in biotechnological applications (Tinschert et al., 2000).
Analytical and Chemical Studies
- Structural and Magnetic Properties Analysis : The coordination of 6-methyl-2-oxonicotinate, a derivative of 2-bromo-5-methylnicotinic acid, to 3d-metal ions was investigated for its structural and magnetic properties, revealing significant insights into its chemical behavior (Razquin-Bobillo et al., 2022).
Crystallography and Molecular Structure
- Crystal Structure Studies : Luo, Mao, & Sun (2014) analyzed the crystal structure of new complexes derived from 6-methylnicotinic acid, a related compound, providing insights into the structural aspects of 2-bromo-5-methylnicotinic acid and its derivatives (Luo, Mao, & Sun, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNQAPNIYGXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512957 | |
| Record name | 2-Bromo-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylnicotinic acid | |
CAS RN |
65996-06-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-bromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65996-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
